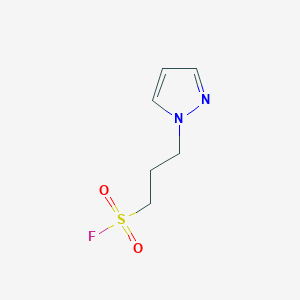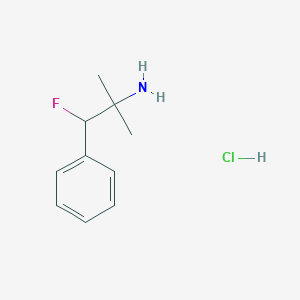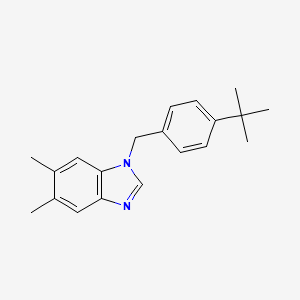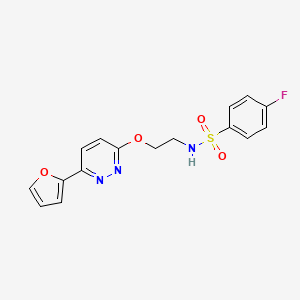
3-Pyrazol-1-ylpropane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrazol-1-ylpropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H9FN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound has gained significant attention in scientific research due to its diverse range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazol-1-ylpropane-1-sulfonyl fluoride typically involves the reaction of pyrazole with propane-1-sulfonyl fluoride under specific conditions. One common method includes the use of a base, such as sodium hydride, to deprotonate the pyrazole, followed by the addition of propane-1-sulfonyl fluoride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Pyrazol-1-ylpropane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfonyl hydrides.
Addition Reactions: The pyrazole ring can participate in addition reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reactions are typically carried out in solvents such as DMF, dichloromethane, or ethanol, under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various substituted pyrazole compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-Pyrazol-1-ylpropane-1-sulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Pyrazol-1-ylpropane-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic residues in proteins, such as serine or cysteine, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Pyrazol-1-ylpropane-1-sulfonyl fluoride include other pyrazole derivatives, such as:
- 3-Pyrazol-1-ylpropane-1-sulfonamide
- 3-Pyrazol-1-ylpropane-1-sulfonic acid
- 3-Pyrazol-1-ylpropane-1-sulfonyl chloride
Uniqueness
What sets this compound apart from these similar compounds is its sulfonyl fluoride group, which imparts unique reactivity and stability. This makes it particularly useful in applications where selective modification of biomolecules or materials is required .
Properties
IUPAC Name |
3-pyrazol-1-ylpropane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O2S/c7-12(10,11)6-2-5-9-4-1-3-8-9/h1,3-4H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTVSFBEALZIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-butoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2716103.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2716104.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2716105.png)
![N-tert-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716106.png)
![3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2716107.png)
![2-[(4-Methylpiperazino)methyl]benzaldehyde](/img/structure/B2716109.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2716117.png)
![methyl 4-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2716118.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2716122.png)
![7-(2-methoxyphenyl)-1,3-dimethyl-5-(prop-2-en-1-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2716124.png)
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B2716125.png)
